Cas no 2231663-92-4 (exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid)

Exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is a bicyclic carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen within the azabicyclo[3.3.1]nonane scaffold. This compound is valuable in synthetic organic chemistry, particularly in peptide and heterocycle synthesis, due to its rigid bicyclic structure and the Boc group’s stability under basic conditions. The exo-configuration ensures consistent reactivity, while the carboxylic acid functionality allows for further derivatization. Its well-defined stereochemistry and protective group make it a useful intermediate for constructing complex molecular architectures, including pharmaceuticals and bioactive compounds. The product is typically characterized by high purity and reliable performance in multi-step syntheses.
exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid structure
2231663-92-4 structure
Product Name:exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
CAS No:2231663-92-4
MF:C14H23NO4
MW:269.33672451973
MDL:MFCD31537163
CID:5174653
PubChem ID:135395315
Update Time:2026-03-04

exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (1R,3s,5S)-9-[(tert-butoxy)carbonyl]-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
    • exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
    • (1R,3S,5S)-9-(tert-butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
    • (1S,5R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
    • 2231663-92-4
    • E73587
    • PS-17528
    • exo-9-Boc-9-azabicyclo[3.3.1]nonane-3-carboxylic Acid
    • MFCD31537163
    • MDL: MFCD31537163
    • Inchi: 1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-5-4-6-11(15)8-9(7-10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11+
    • InChI Key: ITNSBJMWGALKFI-RTCCRHLQSA-N
    • SMILES: [C@@]12([H])N(C(OC(C)(C)C)=O)[C@@]([H])(CCC1)C[C@H](C(O)=O)C2

Computed Properties

  • Exact Mass: 269.16270821g/mol
  • Monoisotopic Mass: 269.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 66.8Ų

exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid Pricemore >>

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Additional information on exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

Exo-9-tert-Butoxycarbonyl-9-Azabicyclo[3.3.1]nonane-3-Carboxylic Acid (CAS No. 2231663-92-4): A Comprehensive Overview

Exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (CAS No. 2231663-92-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of azabicyclic carboxylic acids, which are known for their diverse applications in drug discovery and development.

The exo configuration of the tert-butoxycarbonyl (Boc) group in this compound plays a crucial role in its chemical stability and reactivity. The Boc group is a widely used protecting group in organic synthesis, particularly in the preparation of peptides and other nitrogen-containing compounds. It effectively shields the amine functionality from unwanted reactions, allowing for selective functionalization at other sites of the molecule.

The azabicyclo[3.3.1]nonane scaffold is a key structural element that contributes to the compound's biological activity. This scaffold is characterized by a nine-membered ring with an embedded nitrogen atom, which provides a rigid and conformationally constrained structure. Such structures are often found in natural products and have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Recent studies have highlighted the potential of exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid in various therapeutic areas. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the compound selectively targets key signaling pathways involved in inflammation, making it a promising candidate for the development of new anti-inflammatory drugs.

In another study, published in *Bioorganic & Medicinal Chemistry Letters*, exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid was evaluated for its antiviral activity against several RNA viruses, including influenza and Zika viruses. The results showed that the compound effectively inhibited viral replication by interfering with viral entry and assembly processes. This finding opens up new avenues for the development of antiviral agents based on this scaffold.

The anticancer potential of exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid has also been explored in preclinical studies. Research conducted at the National Cancer Institute revealed that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.

From a synthetic perspective, exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid can be prepared through a series of well-established organic reactions, including ring-closing metathesis (RCM) and Boc protection/deprotection steps. The synthesis typically starts from readily available starting materials such as amino acids or amines, making it accessible for large-scale production.

The versatility of exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid extends beyond its direct biological applications. It can serve as a valuable building block for the synthesis of more complex molecules with enhanced pharmacological properties. For example, modifications at the carboxylic acid moiety can lead to prodrugs with improved bioavailability and reduced toxicity.

In conclusion, exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (CAS No. 2231663-92-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its demonstrated biological activities, make it an attractive candidate for further investigation and development into novel therapeutic agents.

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